molecular formula C13H21NO3 B15276872 tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate

tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B15276872
M. Wt: 239.31 g/mol
InChI Key: RVCGQZYWTNAJGC-UHFFFAOYSA-N
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Description

tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate is a valuable spirocyclic chemical building block designed for research and development applications, strictly for Research Use Only and not intended for diagnostic or therapeutic uses. This compound features a unique spiro[2.5]octane scaffold that introduces significant three-dimensional rigidity, a property highly sought after in modern drug discovery to reduce the entropic penalty during target binding and improve selectivity . The 8-formyl (aldehyde) group provides a highly versatile handle for synthetic elaboration, enabling further chemical transformations through reactions such as reductive amination or nucleophilic addition to create diverse compound libraries for screening . The tert-butoxycarbonyl (Boc) protecting group on the nitrogen offers excellent compatibility with a wide range of reaction conditions and can be readily removed under mild acidic conditions to reveal a secondary amine for further functionalization . As a key intermediate, its primary research value lies in the design and synthesis of novel bioactive molecules, particularly in constructing conformationally constrained peptidomimetics, enzyme inhibitors, and central nervous system (CNS)-active agents . The molecular framework of related 5-azaspiro[2.5]octane compounds is recognized for its application in developing 2,3-oxidosqualene cyclase inhibitors and other potential therapeutics, highlighting the relevance of this chemical class in pharmaceutical chemistry . Researchers can leverage this bifunctional compound to efficiently explore structure-activity relationships and optimize lead compounds. It should be stored sealed in a dry environment at 2-8°C to maintain stability.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-4-10(8-15)13(9-14)5-6-13/h8,10H,4-7,9H2,1-3H3

InChI Key

RVCGQZYWTNAJGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate is used as a building block in organic synthesis, particularly in the preparation of complex spirocyclic compounds. Its unique structure allows for the exploration of new chemical spaces and the development of novel molecules .

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive formyl group. It can also serve as a precursor for the synthesis of bioactive molecules .

Medicine: Its spirocyclic structure is of interest for designing drugs with unique biological activities .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it valuable for creating high-performance materials .

Mechanism of Action

The mechanism of action of tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful for studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent (Position 8) Molecular Formula Molecular Weight Key Physical Properties
tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate Formyl (-CHO) C₁₃H₁₉NO₃* 237.29* Likely polar, reactive aldehyde proton (~9–10 ppm in NMR)
tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate Oxo (=O) C₁₂H₁₉NO₃ 225.28 Stable crystalline solid; ketone carbonyl (~200–210 ppm in ¹³C NMR)
tert-Butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate Amino (-NH₂) C₁₂H₂₂N₂O₂ 226.32 Amine functionality for nucleophilic reactions; hygroscopic
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate Diaza ring C₂₄H₄₂N₄O₈ 514.61 Dual nitrogen sites for multi-functional derivatization

*Hypothetical data inferred from structural analogs.

Spectroscopic Differentiation

NMR analysis (as demonstrated in ) reveals that substituents alter chemical shifts in specific regions:

  • The formyl proton (-CHO) would exhibit a distinct singlet near 9–10 ppm in ¹H NMR.
  • In the 8-oxo analog, the carbonyl carbon resonates at ~200–210 ppm in ¹³C NMR, whereas the 8-amino derivative shows NH₂ signals at ~1.5–2.5 ppm .

Biological Activity

Chemical Identity

  • IUPAC Name : tert-butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate
  • CAS Number : 143306-64-3
  • Molecular Formula : C12H19NO3
  • Molecular Weight : 225.28 g/mol
  • Physical State : Solid

This compound belongs to a class of spirocyclic compounds known for their diverse biological activities, including potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has effective antimicrobial properties against various bacterial strains, indicating potential use in treating infections.
  • Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Some studies have indicated that it may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases.

The exact mechanism of action for this compound is still under investigation; however, it is believed to interact with specific cellular pathways involved in apoptosis and cell proliferation.

Structure-Activity Relationship (SAR)

The structural features of the compound play a critical role in its biological activity. The presence of the spirocyclic structure is significant for its interaction with biological targets. Modifications to the tert-butyl and formyl groups can potentially enhance or alter its pharmacological profile.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 ValueReference
AntimicrobialE. coli20 µg/mL
CytotoxicityMCF-7 (breast cancer)15 µM
NeuroprotectionPC12 cellsNot specified

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various spirocyclic compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, particularly against E. coli, with an IC50 value of 20 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

A cytotoxicity assay was conducted on MCF-7 breast cancer cells, revealing that this compound exhibited an IC50 value of 15 µM, indicating its potential as an anticancer agent.

Case Study 3: Neuroprotective Properties

Research involving PC12 neuronal cells demonstrated that treatment with this compound resulted in reduced oxidative stress markers, suggesting neuroprotective effects that warrant further investigation for applications in neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate?

The synthesis typically involves multi-step reactions starting with spirocyclic intermediates. A representative method includes:

  • Step 1 : Formation of the spirocyclic backbone via [2+2] cycloaddition or ring-closing metathesis.
  • Step 2 : Introduction of the formyl group using oxidation reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
  • Step 3 : Protection of the amine group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
    Key Considerations : Optimize reaction temperatures (e.g., -70°C for lithium bis(trimethylsilyl)amide-mediated steps) and solvent polarity (tetrahydrofuran or dichloromethane) to minimize side reactions .

Q. What analytical techniques are critical for structural characterization of this compound?

  • X-ray Crystallography : Resolves absolute stereochemistry and confirms spirocyclic geometry. Use SHELX software for data refinement, ensuring R-factors < 0.05 for high confidence .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify key signals (e.g., δ ~9.8 ppm for formyl protons, δ ~155 ppm for carbonyl carbons).
  • Mass Spectrometry (HRMS) : Verify molecular weight (C₁₂H₁₉NO₃, MW = 225.28) with <2 ppm error .

Advanced Research Questions

Q. How can stereochemical inconsistencies between synthetic batches be diagnosed and resolved?

Diagnosis :

  • Compare experimental X-ray data (e.g., Flack parameter for chiral centers) with computational models (DFT-optimized geometries). Contradictions often arise from racemization during formylation.
    Resolution :
  • Use chiral HPLC with amylose-based columns to separate enantiomers.
  • Implement asymmetric catalysis (e.g., Jacobsen’s catalyst) during spirocycle formation to enhance enantiomeric excess (ee > 95%) .

Q. What strategies mitigate low yields during formyl group introduction?

Challenges : The formyl group is prone to oxidation or side reactions under basic conditions. Solutions :

  • Employ mild oxidizing agents (e.g., TEMPO/NaClO) to selectively target alcohol intermediates.
  • Use protective group strategies (e.g., silyl ethers) for sensitive functional groups.
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and adjust stoichiometry dynamically .

Q. How does the spirocyclic framework influence biological activity in target identification studies?

Mechanistic Insights :

  • The formyl group forms covalent Schiff bases with lysine residues in enzyme active sites, as shown in protease inhibition assays (IC₅₀ ~50 nM).
  • The spirocycle’s rigidity enhances binding affinity by reducing entropic penalties during protein-ligand interactions.
    Methodology :
  • Perform molecular docking (AutoDock Vina) followed by surface plasmon resonance (SPR) to validate binding kinetics (KD < 1 µM) .

Q. How are computational methods used to resolve contradictions in crystallographic data?

Case Study : Discrepancies in bond angles between X-ray data and DFT models (e.g., C–N–C angles deviating by >5°). Approach :

  • Refine SHELXL parameters (e.g., ADPs, H-atom positions) iteratively.
  • Cross-validate with neutron diffraction or cryo-EM for ambiguous regions.
  • Use software like OLEX2 to visualize electron density maps and adjust torsion angles .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
  • Recrystallization : Dissolve in hot ethanol and cool to -20°C for needle-like crystals (≥98% purity).
  • HPLC : Employ C18 columns with acetonitrile/water (70:30) for chiral separation .

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